Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Heterocyclic Synthesis : Methyl 4-(1,3-thiazol-2-ylmethyl)benzoate and related compounds are used in synthesizing various heterocyclic compounds. These syntheses are crucial in creating diverse molecular structures for potential applications in drug discovery and materials science. For instance, keto–enol tautomers of 2-Thiazolyl- were used to synthesize fused-ring heterocycles, indicating the compound's utility in forming complex molecular architectures (Silva, Henry, & Pittman, 2012).
Role in Medicinal Chemistry
- Building Blocks in Drug Discovery : These compounds serve as vital building blocks in medicinal chemistry. For example, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates the use of methyl 4-(1,3-thiazol-2-ylmethyl)benzoate-related structures in creating new compounds for drug development (Durcik et al., 2020).
Biological Activity Studies
- Antiproliferative Effects : Some derivatives of these compounds exhibit significant biological activities, such as antiproliferative effects against human leukemic cells. This illustrates the potential of methyl 4-(1,3-thiazol-2-ylmethyl)benzoate derivatives in the field of cancer research and therapy (Kumar et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition Applications : Thiazole derivatives, closely related to methyl 4-(1,3-thiazol-2-ylmethyl)benzoate, have been studied for their corrosion inhibition properties, indicating their potential use in protecting metals from corrosion (Quraishi & Sharma, 2005).
Spectroscopy and Molecular Studies
- Spectroscopic Investigations : These compounds have been studied for their spectroscopic properties, particularly in relation to molecular aggregation and fluorescence effects. Such studies are crucial for understanding the molecular behavior of these compounds, which can have implications in various fields including materials science and biology (Matwijczuk et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(1,3-thiazol-2-ylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)10-4-2-9(3-5-10)8-11-13-6-7-16-11/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPJEMFQDVAATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(thiazol-2-ylmethyl)benzoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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